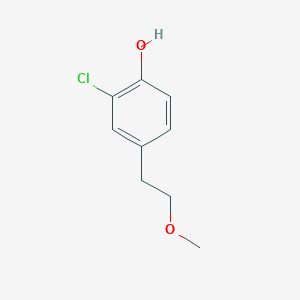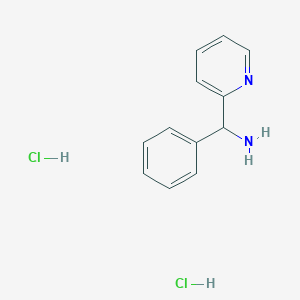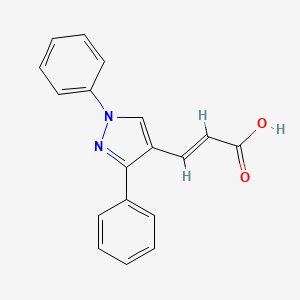
3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid
描述
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
作用机制
Target of Action
The primary targets of 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid are cancer cells, particularly human breast cancer cells (MCF-7) . The compound has been designed and synthesized as a potential cytotoxic agent .
Mode of Action
The compound interacts with its targets by inhibiting cell viability. It has been shown to exhibit cytotoxic activity against human breast cancer cells (MCF-7) at various concentrations . The interaction of the compound with its targets results in a reduction in cell viability percentage .
Pharmacokinetics
Molecular modeling studies and adme calculations of the novel synthesized derivatives are in adequate consent with the pharmacological screening results .
Result of Action
The result of the compound’s action is a reduction in cell viability. In vitro cytotoxic studies against human breast cancer cell line (MCF-7) demonstrated a reduction in cell viability percentage and IC50 values against the standard reference drug cisplatin . Some derivatives of the compound exhibited remarkable cytotoxic activity, even better than the standard drug cisplatin .
生化分析
Biochemical Properties
The biochemical properties of 3-(1,3-Diphenyl-1h-pyrazol-4-yl)-acrylic acid are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit significant cytotoxic activity against human breast cancer cell line (MCF-7) in vitro . This suggests that it may interact with key enzymes and proteins involved in cell proliferation and survival.
Cellular Effects
This compound has been shown to have a significant impact on cellular processes. In particular, it has been found to reduce cell viability in a dose-dependent manner, with the most potent effects observed at higher concentrations . This suggests that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Its cytotoxic activity suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have not been extensively studied. Its cytotoxic effects suggest that it may have long-term impacts on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid typically involves the reaction of phenylhydrazine with substituted ketones to form Schiff bases, followed by cyclization to form the pyrazole ringThe reaction conditions often include the use of ethanol as a solvent and sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential cytotoxic activity against cancer cell lines.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
相似化合物的比较
Similar Compounds
1,3-Diphenyl-1H-pyrazole: A closely related compound with similar biological activities.
3-(1,3-Diphenyl-1H-pyrazol-4-yl)methylene-2,4-thiazolidinedione: Another pyrazole derivative with potential cytotoxic activity.
(E)-Substituted-N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene benzeneamine: A compound with antimicrobial and cytotoxic properties.
Uniqueness
3-(1,3-Diphenyl-1H-pyrazol-4-yl)-acrylic acid is unique due to its acrylic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives
属性
IUPAC Name |
(E)-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-13H,(H,21,22)/b12-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUNBPIUCTWSD-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49649651 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethyl-1h-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3383957.png)
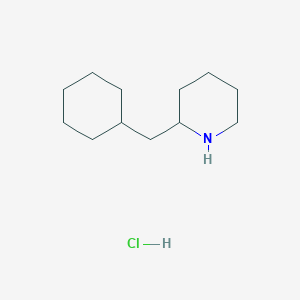
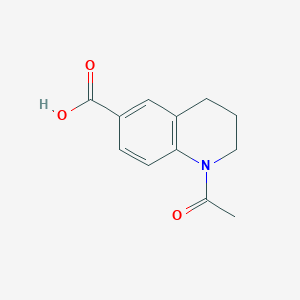

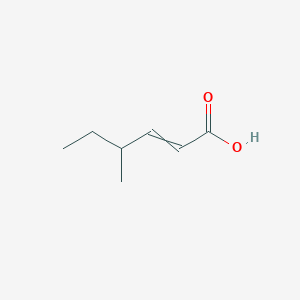
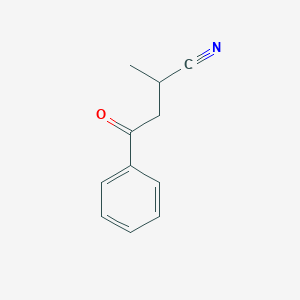
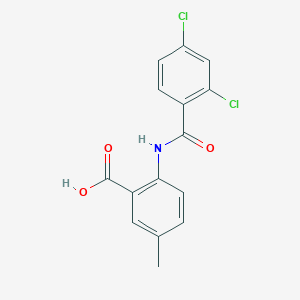
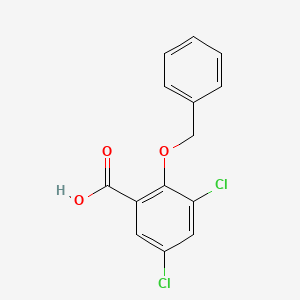
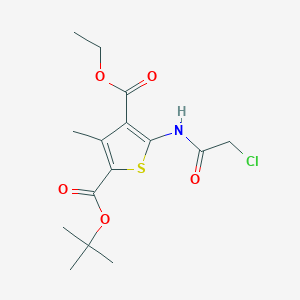
![2-[(2-Methylcyclohexyl)oxy]acetic acid](/img/structure/B3384024.png)
![3-[3-(4-Methoxy-phenyl)-1-phenyl-1h-pyrazol-4-yl]-acrylic acid](/img/structure/B3384041.png)
![4-[(2-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B3384047.png)
